CDK9 Patent Claims Position 441290-81-9 Within the Naphtho[2,1-d]thiazole Inhibitor Class, Distinct from Non-Kinase Scaffold-Mates
The compound's core scaffold is explicitly claimed in WO2021/102410 (Reverie Labs) as a CDK9 inhibitor [1]. This distinguishes it from the identically formulated molecule Verinurad (CAS 1352792-74-5; C₂₀H₁₆N₂O₂S), which is a URAT1 inhibitor (IC₅₀ = 25 nM) with no reported CDK activity . The patent landscape thus provides a binary differentiation: the naphtho[2,1-d]thiazol-2(3H)-ylidene benzamide subclass is directed to transcriptional kinase inhibition, whereas the naphthalene-sulfonamide isomer subclass targets urate transport.
| Evidence Dimension | Primary pharmacological target class |
|---|---|
| Target Compound Data | CDK9 (claimed in WO2021/102410) |
| Comparator Or Baseline | Verinurad (CAS 1352792-74-5): URAT1 inhibitor, IC₅₀ = 25 nM |
| Quantified Difference | Qualitative target divergence: CDK9 vs. URAT1 (no shared pharmacology) |
| Conditions | Patent claim scope (WO2021/102410) vs. published URAT1 inhibition data |
Why This Matters
Procurement of an incorrect isomer sharing the same molecular formula but possessing a different fusion geometry or benzamide attachment point would yield a compound with no CDK9 activity, wasting research resources on an irrelevant pharmacological profile.
- [1] Spyvee, M.R. et al. (Reverie Labs, Inc.) WO2021/102410 – Naphtho[2,1-d]thiazole Derivatives as CDK9 Inhibitors. Published 27 May 2021. View Source
